N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
CAS No.: 392296-23-0
Cat. No.: VC4516703
Molecular Formula: C19H24N4O2S2
Molecular Weight: 404.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392296-23-0 |
|---|---|
| Molecular Formula | C19H24N4O2S2 |
| Molecular Weight | 404.55 |
| IUPAC Name | N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C19H24N4O2S2/c1-12-8-13(2)10-15(9-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25) |
| Standard InChI Key | XPRSXTBFIIJIME-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—substituted at the 2-position with a cyclohexanecarboxamide group and at the 5-position with a sulfanyl-linked (3,5-dimethylphenyl)carbamoylmethyl moiety. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
| Molecular Formula | C₁₉H₂₄N₄O₂S₂ |
| Molecular Weight | 404.55 g/mol |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)C |
| InChIKey | XPRSXTBFIIJIME-UHFFFAOYSA-N |
The cyclohexane ring introduces conformational rigidity, while the 3,5-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability .
Spectroscopic Characterization
While direct spectroscopic data (NMR, IR) for this compound are unavailable, analogous thiadiazoles exhibit characteristic signals:
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¹H NMR: Thiadiazole protons resonate at δ 8.5–9.0 ppm, while methyl groups on the phenyl ring appear as singlets near δ 2.3 ppm .
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IR: Stretching vibrations for C=O (amide I) and N-H (amide II) typically occur at 1650–1680 cm⁻¹ and 1550–1600 cm⁻¹, respectively.
Synthesis and Physicochemical Properties
Synthetic Pathways
Though explicit synthesis details for this compound remain undisclosed, its structure suggests a multi-step route involving:
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Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.
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Sulfanyl Group Introduction: Nucleophilic substitution at the 5-position of the thiadiazole using a mercaptoacetamide derivative.
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Carbamoylation: Reaction of the intermediate with cyclohexanecarbonyl chloride in the presence of a base .
Physicochemical Properties
| Property | Inference |
|---|---|
| Solubility | Likely low aqueous solubility due to lipophilic cyclohexane and aryl groups; soluble in DMSO or DMF. |
| LogP | Estimated ~3.2 (calculated using ChemAxon tools). |
| Stability | Susceptible to hydrolysis under strongly acidic/basic conditions due to amide bonds. |
Comparative Analysis with Structural Analogues
Thiadiazole vs. Thiazole Derivatives
Replacing the thiadiazole ring with a thiazole (as in PubChem CID 903390) reduces planarity and electron-deficient character, diminishing interactions with π-π stacking sites in enzymes. This substitution lowers anticancer efficacy by ~40% in comparative assays .
Role of Substituents
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3,5-Dimethylphenyl Group: Enhances hydrophobic interactions with protein pockets (e.g., COX-2).
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Cyclohexanecarboxamide: Improves metabolic stability compared to linear alkyl chains .
Future Research Directions and Applications
Synthetic Optimization
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Develop one-pot methodologies to reduce step count.
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Explore green solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
Target Identification
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Conduct proteomic profiling to identify binding partners.
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Evaluate inhibition of NLRP3 inflammasome, a target implicated in inflammatory diseases .
Preclinical Development
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